molecular formula C13H22N6 B2609327 3-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine CAS No. 1023812-53-4

3-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine

Cat. No.: B2609327
CAS No.: 1023812-53-4
M. Wt: 262.361
InChI Key: SKGTXMATLZKJPG-UHFFFAOYSA-N
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Description

3-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine is a heterocyclic compound that features two piperazine rings and a pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine typically involves the reaction of pyridazine derivatives with piperazine and 4-methylpiperazine under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various alkylated or acylated derivatives .

Scientific Research Applications

3-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylpiperazin-1-yl)propanoic acid
  • 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
  • 6-(4-methylpiperazin-1-yl)pyridazin-3-amine

Uniqueness

3-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine is unique due to its dual piperazine rings and pyridazine core, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-6-piperazin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6/c1-17-8-10-19(11-9-17)13-3-2-12(15-16-13)18-6-4-14-5-7-18/h2-3,14H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGTXMATLZKJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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